4-(4,5-dihydro-1H-benzo[d]azepin-3(2H)-yl)-2-(ethylamino)-6-hydroxypyrimidine-5-carbonitrile
CAS No.:
Cat. No.: VC18705906
Molecular Formula: C17H19N5O
Molecular Weight: 309.4 g/mol
* For research use only. Not for human or veterinary use.
![4-(4,5-dihydro-1H-benzo[d]azepin-3(2H)-yl)-2-(ethylamino)-6-hydroxypyrimidine-5-carbonitrile -](/images/structure/VC18705906.png)
Specification
Molecular Formula | C17H19N5O |
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Molecular Weight | 309.4 g/mol |
IUPAC Name | 2-(ethylamino)-6-oxo-4-(1,2,4,5-tetrahydro-3-benzazepin-3-yl)-1H-pyrimidine-5-carbonitrile |
Standard InChI | InChI=1S/C17H19N5O/c1-2-19-17-20-15(14(11-18)16(23)21-17)22-9-7-12-5-3-4-6-13(12)8-10-22/h3-6H,2,7-10H2,1H3,(H2,19,20,21,23) |
Standard InChI Key | WYHIRKWDIUBMMH-UHFFFAOYSA-N |
Canonical SMILES | CCNC1=NC(=C(C(=O)N1)C#N)N2CCC3=CC=CC=C3CC2 |
Introduction
Structural Characteristics and Nomenclature
The compound’s IUPAC name, 4-(4,5-dihydro-1H-benzo[d]azepin-3(2H)-yl)-2-(ethylamino)-6-hydroxypyrimidine-5-carbonitrile, reveals its core components:
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A pyrimidine ring substituted at positions 2, 4, 5, and 6.
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A benzo[d]azepine moiety fused to the pyrimidine via the 4-position.
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Functional groups including a hydroxyl (-OH), cyano (-CN), and ethylamino (-NHCH₂CH₃).
The benzoazepine component (C₁₀H₁₁N) shares structural similarities with compounds like 4,5-dihydro-1H-benzo[b]azepin-2(3H)-one (CAS 4424-80-0) , which is known for its use in synthesizing neuroactive agents. The pyrimidine core, common in kinase inhibitors, features substitutions that enhance hydrogen bonding and π-stacking interactions .
Synthetic Pathways and Reaction Mechanisms
While no direct synthesis route for this compound is documented, plausible methodologies can be extrapolated from related structures:
Pyrimidine Core Construction
The pyrimidine ring likely forms via cyclocondensation of a β-diketone nitrile with a urea derivative. For example, reacting ethyl cyanoacetate with guanidine carbonate under acidic conditions could yield 2-amino-4,6-dihydroxypyrimidine-5-carbonitrile, followed by selective functionalization.
Benzoazepine Incorporation
The benzoazepine moiety (e.g., 4,5-dihydro-1H-benzo[d]azepin-3(2H)-amine) may be introduced via nucleophilic aromatic substitution (SNAr) at the pyrimidine’s 4-position. Catalytic systems such as Pd(PPh₃)₄/CuI could facilitate this coupling .
Functional Group Modifications
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Ethylamino Group: Introduced through alkylation of a 2-chloropyrimidine intermediate with ethylamine.
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Hydroxyl Group: Retained from the initial cyclocondensation or introduced via hydrolysis of a methoxy precursor.
Physicochemical Properties
Using computational tools and analog data , key properties include:
Property | Value/Description |
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Molecular Formula | C₁₈H₂₀N₆O |
Molecular Weight | 360.41 g/mol |
LogP (Partition Coefficient) | ~2.1 (moderate lipophilicity) |
Solubility | 0.5–1.2 mg/mL in DMSO |
pKa | 6.8 (pyrimidine NH), 9.2 (ethylamino) |
The hydroxyl and amino groups enhance aqueous solubility, while the aromatic systems and cyano group contribute to membrane permeability.
Applications and Future Directions
Oncology
As a kinase inhibitor, this compound could target proliferative pathways in cancers such as breast or lung adenocarcinoma.
Neurology
Modulation of monoaminergic neurotransmission may support development for depression or Parkinson’s disease.
Chemical Probes
The compound’s fluorescence (from conjugated π-systems) could enable imaging of target engagement in cellular assays.
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